molecular formula C10H11FO4 B6294432 Methyl 2-fluoro-4-(methoxymethoxy)benzoate CAS No. 2271443-02-6

Methyl 2-fluoro-4-(methoxymethoxy)benzoate

Cat. No.: B6294432
CAS No.: 2271443-02-6
M. Wt: 214.19 g/mol
InChI Key: MQKWUSVAIGIVFE-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(methoxymethoxy)benzoate is a fluorinated aromatic ester characterized by a methoxymethoxy (-OCH2OCH3) substituent at the para position and a fluorine atom at the ortho position of the benzoate ring. The fluorine atom enhances electron-withdrawing properties, while the methoxymethoxy group introduces steric bulk and modulates solubility .

Properties

IUPAC Name

methyl 2-fluoro-4-(methoxymethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-13-6-15-7-3-4-8(9(11)5-7)10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKWUSVAIGIVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-(methoxymethoxy)benzoate typically involves the esterification of 2-fluoro-4-(methoxymethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-(methoxymethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4-(methoxymethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent effects:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Effects
Methyl 2-fluoro-4-(methoxymethoxy)benzoate 2-F, 4-OCH2OCH3 C9H9FO4 High solubility in organic solvents; electron-withdrawing F enhances reactivity .
Methyl 4-chloro-2-fluorobenzoate 2-F, 4-Cl C8H6ClFO2 Chloro group increases lipophilicity but reduces metabolic stability compared to methoxymethoxy .
Methyl 2-methoxy-4-methylbenzoate 2-OCH3, 4-CH3 C10H12O3 Methyl and methoxy groups are electron-donating, reducing electrophilic reactivity .
Ethyl 2-fluoro-4-(methoxymethoxy)benzoate Ethyl ester analog C10H11FO4 Ethyl ester may improve bioavailability but was discontinued (stability concerns) .
2-Fluoro-4-methoxybenzoic acid Free acid (2-F, 4-OCH3) C8H7FO3 Lacks ester moiety; lower solubility in organic solvents compared to methyl ester .
Key Observations:
  • Electron-withdrawing vs. Electron-donating Groups : The fluorine atom in this compound increases electrophilicity, making it more reactive in nucleophilic substitution compared to methyl or methoxy substituents .
  • Methoxymethoxy vs. Chloro: The methoxymethoxy group enhances solubility in polar solvents (e.g., ethanol, dichloromethane) relative to chloro derivatives, which are more lipophilic .

Physical and Chemical Properties

Solubility and Melting Points:
  • This compound: Exhibits good solubility in dichloromethane and ethanol due to the polar methoxymethoxy group .
  • Methyl 4-chloro-2-fluorobenzoate : Higher melting point (~100–104°C) compared to methoxymethoxy analogs, attributed to stronger intermolecular forces in chloro derivatives .
  • 2-Fluoro-4-methoxybenzoic acid: Poor solubility in non-polar solvents; melting point >150°C due to hydrogen bonding in the free acid form .
Reactivity:
  • Ester Hydrolysis : The methoxymethoxy group may slow hydrolysis compared to simpler esters (e.g., methyl benzoate) due to steric hindrance .
  • Electrophilic Aromatic Substitution : Fluorine directs incoming electrophiles to the meta position, while methoxymethoxy directs to ortho/para positions, creating regioselectivity challenges .

Biological Activity

Methyl 2-fluoro-4-(methoxymethoxy)benzoate is a chemical compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methoxymethoxy group attached to the benzoate framework. The presence of these functional groups is believed to influence its reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₁₁F O₃
Molecular Weight196.19 g/mol
SolubilitySoluble in organic solvents
StabilityRelatively stable under standard conditions

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets. Research indicates that this compound can inhibit certain enzyme activities, which is crucial for its therapeutic potential.

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer cells. The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound disrupts critical signaling pathways involved in cell growth and survival.

Antibacterial Properties

In addition to its anticancer activity, this compound has demonstrated antibacterial properties against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanism may involve the inhibition of bacterial enzyme activities essential for their growth and replication.

Case Studies

  • Anticancer Study : A study conducted on the effects of this compound on breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to established chemotherapeutics .
  • Antibacterial Efficacy : In a separate investigation, the compound was tested against various bacterial strains. It exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Biological Activity Unique Features
Methyl 2-fluorobenzoateModerate antibacterial activityLacks methoxymethoxy group
Methyl 4-fluorobenzoateAntiproliferative effects in certain cancersFluorine positioned differently
Methyl 2-fluoro-5-(methoxymethyl)benzoateSignificant antibacterial and anticancer propertiesContains methoxymethyl instead of methoxymethoxy

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